

octyl octanoate flavor profile fruity coconut

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Compound Focus: Octyl octanoate

CAS No.: 2306-88-9

Cat. No.: S566001

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Chemical and Flavor Profile

Octyl octanoate is an ester formed from caprylic acid (octanoic acid) and 1-octanol [1] [2]. Its primary organoleptic characteristics are summarized in the table below.

Property	Description
Odor Type	Fruity [3]
Odor Description	Coconut, oily, fruity (at 100% concentration) [3]
Flavor Profile	Fruit [4]
Physical State	Colorless clear liquid [3]
CAS Number	2306-88-9 [3] [4]
FEMA Number	2811 [3] [4]

Regulatory and Usage Levels in Food

Octyl octanoate is approved for use as a synthetic flavoring substance. The table below outlines its maximized usage levels in various food categories as established by the FEMA Expert Panel [3].

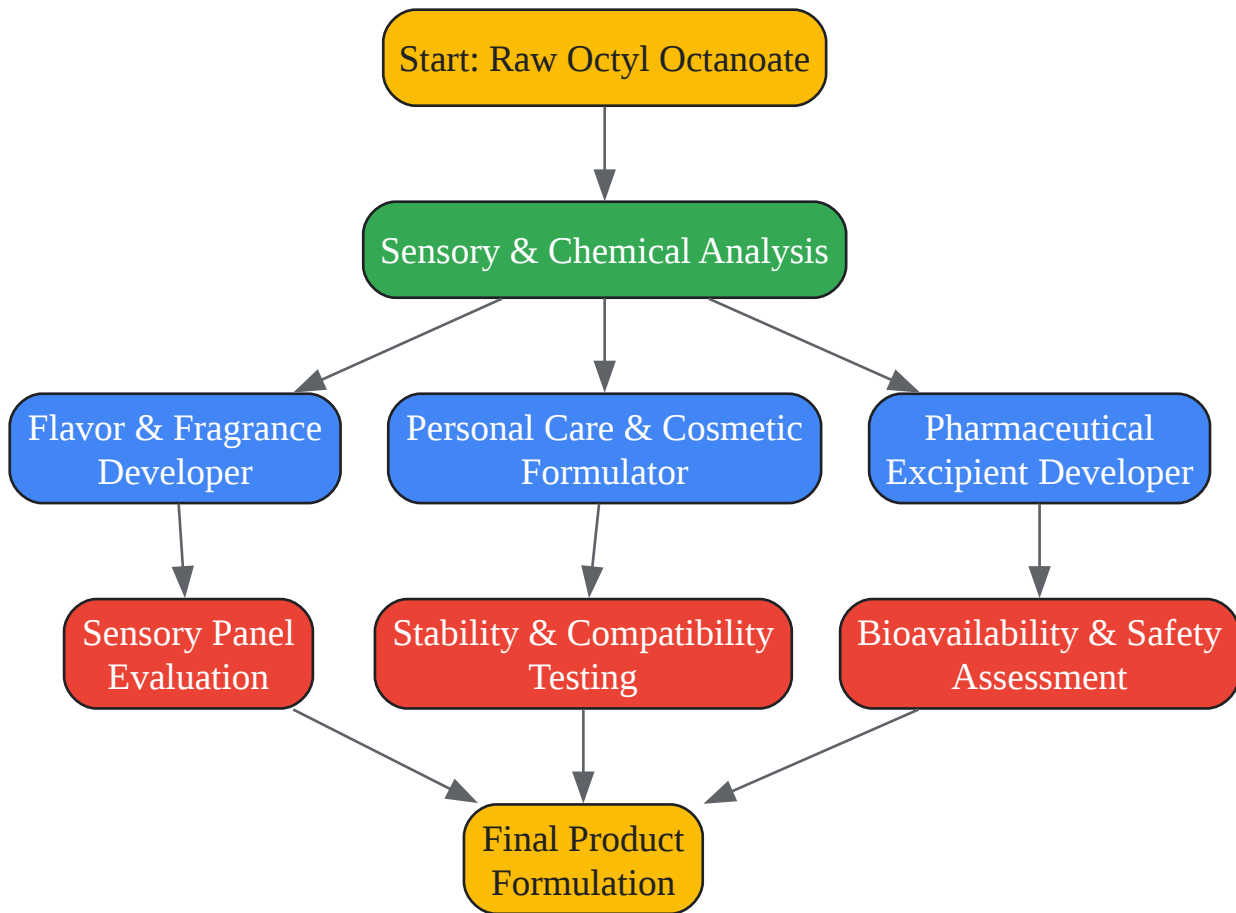
Food Category	Average Usual PPM	Average Maximum PPM
Baked Goods	0.50000	2.00000
Nonalcoholic Beverages	0.50000	1.00000
Alcoholic Beverages	-	-
Breakfast Cereal	-	-
Cheese	-	-
Chewing Gum	-	-
Condiments / Relishes	-	-

Experimental and Application Insights

While the provided search results do not contain detailed, step-by-step laboratory protocols for synthesizing or analyzing **octyl octanoate**, they do highlight its functional roles and evidence of its effects from applied research.

- **Functional Properties:** In food and beverage applications, **octyl octanoate** acts as a **flavoring agent** to enhance fruity aromas and overall flavor intensity [5] [6] [1]. One study noted its addition significantly improved the sensory qualities of pineapple juice [6].
- **Application Scope:** Beyond flavoring, it functions as a **fragrance carrier and solvent** in perfumery, helping to improve scent longevity and stability [7] [1]. In cosmetics and pharmaceuticals, it is used as an **emollient and skin-conditioning agent** due to its non-greasy, smooth texture [5] [7].

The following diagram illustrates the general workflow for characterizing **octyl octanoate** in a product development context, based on its common applications.



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*Workflow for **octyl octanoate** application development and testing.*

Key Considerations for Researchers

For scientists developing new formulations, here are some critical points to consider:

- **Purity Grades:** The compound is available in different purity levels (e.g., <98% and >98%), which can influence its suitability for sensitive applications in food, pharmaceuticals, or high-end cosmetics [6] [1].
- **Regulatory Compliance:** Its use in food is governed by **21CFR172.515** [4]. Be aware of regional regulations, as agencies like the FDA and EFSA closely monitor synthetic flavoring substances [5].
- **Ongoing Research Trends:** The market is seeing a shift towards **bio-based alternatives** derived from renewable feedstocks like coconut oil, driven by demand for natural and sustainable ingredients [5].

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